molecular formula C18H17N3O B3732962 2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE

2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3732962
M. Wt: 291.3 g/mol
InChI Key: YZPXCWAAHPIBJY-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with a phenyl group and a 4-methylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde with a β-ketoester in the presence of an amine, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., zinc chloride) and solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)12-19-18-20-16(11-17(22)21-18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPXCWAAHPIBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
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2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
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2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
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2-{[(4-METHYLPHENYL)METHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE

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